molecular formula C25H26FN3O7S B1662897 Exatecan mesylate CAS No. 169869-90-3

Exatecan mesylate

Cat. No. B1662897
M. Wt: 531.6 g/mol
InChI Key: BICYDYDJHSBMFS-GRGFAMGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exatecan mesylate is a water-soluble derivative of camptothecin with antineoplastic activity . It exhibits stronger topoisomerase-I inhibitory and antitumor activities and is highly effective against P-glycoprotein (P-gp) mediated multi-drug resistant cells .


Synthesis Analysis

Exatecan mesylate has been synthesized through a 7-step synthetic route starting from compound 5 . The first step of iodination reaction has better selectivity, efficiently avoiding undesirable positional isomers . A study describes the synthesis and characterization of a PEG-Exa prodrug .


Molecular Structure Analysis

The empirical formula of Exatecan mesylate is C24H22FN3O4· CH3SO3H . Its molecular weight is 531.55 . The InChI string and SMILES string provide detailed information about its molecular structure .


Chemical Reactions Analysis

Exatecan mesylate has been used in the synthesis of various formulations including peptides, liposomes, polyethylene glycol nanoparticles, and antibody–drug conjugates . A study describes the synthesis of a PEG-Exa prodrug and its pharmacokinetics in mice .


Physical And Chemical Properties Analysis

Exatecan mesylate is a powder that is white to beige in color . It is soluble in DMSO at 2 mg/mL when warmed . It should be stored in desiccated conditions at temperatures between -10 to -25°C .

Scientific Research Applications

1. Application in Advanced Pancreatic Cancer Treatment

Exatecan mesylate, a hexacyclic, water-soluble topoisomerase-1 inhibitor, has been explored for its application in the treatment of advanced pancreatic cancer. In a randomized phase III trial, the combination of exatecan and gemcitabine was compared with gemcitabine alone, investigating its efficacy in advanced pancreatic cancer. This study provided insights into its potential use in combination therapies for such cancers (Abou-Alfa et al., 2006).

2. Utility in Platinum- and Taxane-Resistant Ovarian Cancer

Exatecan mesylate's role in treating platinum- and taxane-resistant epithelial ovarian cancer was evaluated through a phase IIA study. The study aimed to assess its effectiveness in patients with ovarian cancer who had shown resistance to standard treatments, indicating its potential application in overcoming drug resistance in ovarian cancer (Clamp et al., 2004).

3. Evaluation in Advanced Non-Small Cell Lung Cancer

A phase II study of exatecan mesylate was conducted to evaluate its activity as a single agent in previously untreated patients with advanced non-small cell lung cancer (NSCLC). This study contributed to understanding the drug's potential as a first-line therapy in treating advanced NSCLC, though it concluded that exatecan mesylate has limited activity as a single agent for this cancer type (Braybrooke et al., 2003).

4. Exploration as a Payload in Antibody-Drug Conjugates

Exatecan mesylate has been explored for its application in antibody-drug conjugates (ADCs). A study focused on using exatecan mesylate as the payload part of ADCs, demonstrating its potential in targeted cancer therapy. This novel application suggests a broader use of the drug in conjunction with monoclonal antibodies to target specific cancer cells (Ogitani et al., 2016).

5. Investigating Resistance Mechanisms in Cancer Treatment

Research on exatecan mesylate has also delved into understanding resistance mechanisms in cancer treatment. A study on breast cancer resistance protein (BCRP) induction by DX-8951f (exatecan mesylate) highlighted its role in potentially inducing drug resistance, providing crucial insights into the challenges andlimitations in using exatecan mesylate in cancer therapy. This research underscores the importance of understanding drug resistance mechanisms to optimize cancer treatment strategies (van Hattum et al., 2002).

Safety And Hazards

Exatecan mesylate should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Exatecan mesylate is being developed as a tumor-targeted-delivery warhead in various formulations . It has shown potency as a TOP1 inhibitor and has clinical potential in combination with ATR inhibitors, using SLFN11 and HRD as predictive biomarkers . A clinically developed pH-sensitive peptide–exatecan conjugate that selectively targets cancer cells is currently in clinical trials .

properties

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYDYDJHSBMFS-GRGFAMGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168766
Record name Exatecan mesylate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exatecan mesylate anhydrous

CAS RN

169869-90-3
Record name Exatecan mesylate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exatecan mesylate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXATECAN MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exatecan mesylate
Reactant of Route 2
Exatecan mesylate
Reactant of Route 3
Exatecan mesylate
Reactant of Route 4
Exatecan mesylate
Reactant of Route 5
Exatecan mesylate
Reactant of Route 6
Exatecan mesylate

Citations

For This Compound
471
Citations
FJ Esteva, E Rivera, M Cristofanilli… - … Journal of the …, 2003 - Wiley Online Library
BACKGROUND The objective of the current study was to determine the antitumor activity, safety, and pharmacokinetic (PK) profile of exatecan mesylate in patients with anthracycline‐…
MA Garrison, LA Hammond, CE Geyer Jr… - Clinical cancer …, 2003 - AACR
Purpose: The purpose of this study was to assess the feasibility of administering exatecan, a water-soluble, potent camptothecin analogue, as a protracted 21-day continuous iv infusion …
Number of citations: 23 aacrjournals.org
H Minami, H Fujii, T Igarashi, K Itoh, K Tamanoi… - Clinical cancer …, 2001 - AACR
Purpose: A Phase I study of exatecan, a new water-soluble camptothecin derivative, was conducted to determine the maximum tolerated dose and a recommended dose, according to …
Number of citations: 34 aacrjournals.org
FX Sun, A Tohgo, M Bouvet, S Yagi, R Nassirpour… - Cancer research, 2003 - AACR
We determined the antitumor and antimetastatic efficacy of the camptothecin analogue DX-8951f in an orthotopic metastatic mouse model of pancreatic cancer. DX-8951f showed …
Number of citations: 70 aacrjournals.org
S Sharma, N Kemeny, GK Schwartz, D Kelsen… - Clinical cancer …, 2001 - AACR
Exatecan mesylate (DX-8951f) is a topoisomerase I inhibitor that has increased solubility and antitumor activity compared with other topoisomerase I inhibitors. The purpose of this study …
Number of citations: 21 aacrjournals.org
FJ Giles, JE Cortes, DA Thomas, G Garcia-Manero… - Clinical cancer …, 2002 - AACR
Purpose: DX-8951f is a novel hexacyclic camptothecin-analogue topoisomerase I inhibitor with both in vitro antileukemic activity and myelosuppression as a dose-limiting toxicity in …
Number of citations: 38 aacrjournals.org
JP Braybrooke, M Ranson, C Manegold, K Mattson… - Lung Cancer, 2003 - Elsevier
… Background: Exatecan mesylate (DX-8951f) is a water soluble analogue of camptothecin that … Conclusions: Exatecan mesylate has limited activity in advanced NSCLC and is not …
Number of citations: 22 www.sciencedirect.com
ME Royce, EK Rowinsky, PM Hoff, J Coyle… - Investigational new …, 2004 - Springer
… Royce ME, Hoff PM, Dumas P, Lassere Y, Lee JJ, Coyle J, Ducharme MP, De Jager R, Pazdur R: Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): A novel …
Number of citations: 15 link.springer.com
JA Ajani, C Takimoto, CR Becerra, A Silva… - Investigational new …, 2005 - Springer
Purpose: To determine the anti-tumor activity DX-8951f when administered as a 30-minute infusion daily for 5 days every 3 weeks to patients with previously untreated metastatic gastric …
Number of citations: 32 link.springer.com
JP Braybrooke, E Boven, NP Bates, R Ruijter… - Annals of oncology, 2003 - Elsevier
Background The topoisomerase I inhibitor exatecan mesylate (DX-8951f ) is a water-soluble hexacyclic analogue of camptothecin that does not require enzymatic activation. This study …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.